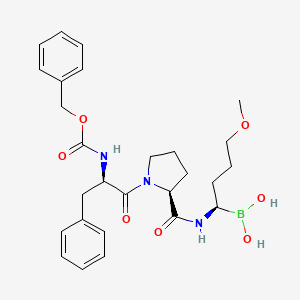
Flovagatran
Overview
Description
Flovagatran is a potent, reversible, low-molecular-weight, highly selective synthetic direct thrombin inhibitor. It has demonstrated promising pharmacokinetic properties and biological activity in preclinical studies. This compound was investigated for use in the treatment of thrombosis but its development was discontinued in Phase II .
Preparation Methods
Flovagatran can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of a peptide bond between two alpha-amino acids. The preparation method for in vivo formula involves dissolving the drug in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and deionized water .
Chemical Reactions Analysis
Flovagatran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Flovagatran has been used in various scientific research applications, including:
Chemistry: Studying the mechanisms of thrombin inhibition and developing new anticoagulant drugs.
Biology: Investigating the role of thrombin in blood coagulation and other biological processes.
Medicine: Exploring the potential therapeutic uses of thrombin inhibitors in the treatment of thrombosis and other cardiovascular diseases.
Industry: Developing new methods for the synthesis and production of thrombin inhibitors.
Mechanism of Action
Flovagatran exerts its effects by selectively inhibiting thrombin, an enzyme that plays a key role in blood coagulation. Thrombin converts fibrinogen to fibrin, activates factors V, VII, VIII, XIII, and, in complex with thrombomodulin, protein C. By inhibiting thrombin, this compound prevents the formation of blood clots and helps maintain blood homeostasis .
Comparison with Similar Compounds
Flovagatran is similar to other direct thrombin inhibitors such as bivalirudin, desirudin, and lepirudin. it is unique in its low molecular weight and high selectivity for thrombin. Other similar compounds include:
Bivalirudin: A synthetic peptide that directly inhibits thrombin.
Desirudin: A recombinant hirudin that inhibits thrombin.
Lepirudin: A recombinant hirudin that inhibits thrombin.
Argatroban: A small molecule that directly inhibits thrombin
This compound’s uniqueness lies in its promising pharmacokinetic properties and biological activity, which make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
871576-03-3 |
|---|---|
Molecular Formula |
C27H36BN3O7 |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
[(1R)-4-methoxy-1-[[(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C27H36BN3O7/c1-37-17-9-15-24(28(35)36)30-25(32)23-14-8-16-31(23)26(33)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32)/t22-,23+,24+/m1/s1 |
InChI Key |
PAOGOXGDGABPSC-SGNDLWITSA-N |
SMILES |
B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |
Isomeric SMILES |
B([C@H](CCCOC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |
Canonical SMILES |
B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
871576-03-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1-(((1-(1-oxo-2-N-((phenylmethoxy)carbonyl)-3-phenylpropyl)pyrrolidin-2-yl)carbonyl)amino)-4-methoxybutyl)-1-boronic acid TGN 255 TGN-255 TGN255 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















